Fmoc-(s)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid

Description

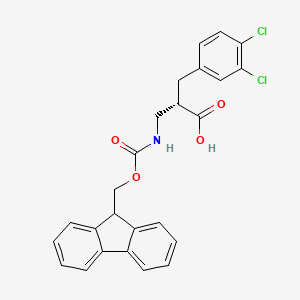

Fmoc-(S)-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino moiety and a 3,4-dichlorobenzyl substituent at the β-position of the propanoic acid backbone. The chlorine atoms on the benzyl group enhance hydrophobicity and electron-withdrawing effects, which influence peptide stability and interactions with biological targets.

Properties

Molecular Formula |

C25H21Cl2NO4 |

|---|---|

Molecular Weight |

470.3 g/mol |

IUPAC Name |

(2S)-2-[(3,4-dichlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C25H21Cl2NO4/c26-22-10-9-15(12-23(22)27)11-16(24(29)30)13-28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |

InChI Key |

GGYUNTWUTWYCGD-INIZCTEOSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The nature and position of substituents critically impact solubility, steric bulk, and reactivity. Key comparisons include:

Aromatic Substituents

- Fmoc-(S)-3-Amino-3-(4-Chlorophenyl)propionic Acid (): Substituent: Single chlorine at the para position of the phenyl group. Molecular Weight: ~424 g/mol (estimated from analogs).

- (S)-2-((Fmoc)Amino)-3-(2,3,5,6-Tetrafluorophenyl)propanoic Acid (): Substituent: Tetrafluorophenyl group. Impact: Increased electron-withdrawing effects from fluorine enhance stability against enzymatic degradation but reduce solubility in polar solvents .

Aliphatic Substituents

- Fmoc-(R)-3-Amino-2-(tert-Butoxymethyl)propanoic Acid (): Substituent: Bulky tert-butoxymethyl group. Impact: High steric hindrance may slow coupling reactions in SPPS but improves resistance to aggregation in peptide chains .

Stereochemical Variations

Diastereomers and enantiomers exhibit distinct biochemical behaviors:

Protecting Group Strategies

The choice of protecting groups affects deprotection conditions and compatibility with other residues:

- Fmoc-L-Dap(Alloc,Me)-OH (): Features allyloxycarbonyl (Alloc) and methyl groups on a diamino propionic acid backbone. Impact: Alloc requires palladium-catalyzed deprotection, offering orthogonality to Fmoc (base-labile) in multi-step syntheses .

- Fmoc-4-(Boc-amino)-L-phenylalanine (): Boc (tert-butoxycarbonyl) protects a para-amino group on the phenyl ring. Impact: Acid-labile Boc allows sequential deprotection in acidic conditions, contrasting with Fmoc’s base sensitivity .

Data Table: Key Structural Analogs

Q & A

Q. What are the critical steps in synthesizing Fmoc-(S)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid, and how does the Fmoc group influence the process?

The synthesis typically involves:

- Introduction of the dichlorobenzyl group : Alkylation of a precursor amino acid using 3,4-dichlorobenzyl bromide under basic conditions to attach the aromatic side chain .

- Fmoc protection : The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine) during solid-phase peptide synthesis (SPPS) .

- Purification : Chromatographic techniques (e.g., reverse-phase HPLC) ensure high purity (>95%), critical for reproducible peptide synthesis .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

- HPLC : Assess purity and monitor synthesis intermediates .

- NMR spectroscopy : Confirms stereochemistry (e.g., S-configuration) and side-chain integration (e.g., dichlorobenzyl protons) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical C₂₃H₂₀Cl₂N₂O₄) .

- X-ray crystallography : Resolves 3D conformation, particularly for chiral centers .

Q. How does the 3,4-dichlorobenzyl moiety influence the compound's physicochemical properties?

The dichlorobenzyl group increases lipophilicity (logP ~3.5), enhancing membrane permeability in cellular assays. The electron-withdrawing chlorine atoms also modulate electronic properties, potentially affecting interactions with aromatic residues in target proteins .

Advanced Research Questions

Q. How can researchers optimize SPPS protocols when incorporating this compound into peptide sequences?

- Coupling efficiency : Use coupling agents like HATU or PyBOP with DIEA in DMF to minimize racemization .

- Deprotection kinetics : Monitor Fmoc removal with 20% piperidine in DMF; prolonged exposure may lead to side reactions with the dichlorobenzyl group .

- Side-chain stability : Verify dichlorobenzyl integrity under acidic cleavage conditions (e.g., TFA) via LC-MS post-synthesis .

Q. What strategies resolve contradictions in binding affinity data during enzyme inhibition studies?

- Orthogonal assays : Combine surface plasmon resonance (SPR) with enzymatic activity assays to distinguish direct binding from allosteric effects .

- Control experiments : Test analogs lacking the dichlorobenzyl group to isolate its contribution to binding .

- Structural analysis : Co-crystallization or molecular docking (e.g., using AutoDock Vina) identifies key interactions (e.g., halogen bonding with Cl atoms) .

Q. How can computational modeling predict the compound’s interactions with non-canonical biological targets?

- Molecular dynamics (MD) simulations : Simulate interactions with lipid bilayers to assess membrane penetration, leveraging the dichlorobenzyl group’s hydrophobicity .

- Quantum mechanics (QM) : Calculate electrostatic potential surfaces to predict regioselective reactivity (e.g., susceptibility to nucleophilic attack) .

Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Analog synthesis : Replace dichlorobenzyl with 3,4-difluorobenzyl or methoxybenzyl to compare bioactivity .

- Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical functional groups (e.g., Fmoc carbamate vs. dichlorobenzyl) .

- Proteomic profiling : Employ affinity chromatography with immobilized derivatives to identify off-target interactions .

Methodological Notes

- Stereochemical integrity : Chiral HPLC or circular dichroism (CD) is recommended to confirm the S-configuration during synthesis .

- Contradictory data mitigation : Replicate experiments across multiple batches to rule out synthesis variability (e.g., residual solvents affecting assays) .

- Safety : Handle with PPE due to potential respiratory irritation (refer to SDS guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.